Benzyl 4-(benzyloxy)-3-methoxybenzoate Benzyl 4-(benzyloxy)-3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 91203-74-6
VCID: VC3816075
InChI: InChI=1S/C22H20O4/c1-24-21-14-19(22(23)26-16-18-10-6-3-7-11-18)12-13-20(21)25-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3
SMILES: COC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Molecular Formula: C22H20O4
Molecular Weight: 348.4 g/mol

Benzyl 4-(benzyloxy)-3-methoxybenzoate

CAS No.: 91203-74-6

Cat. No.: VC3816075

Molecular Formula: C22H20O4

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(benzyloxy)-3-methoxybenzoate - 91203-74-6

Specification

CAS No. 91203-74-6
Molecular Formula C22H20O4
Molecular Weight 348.4 g/mol
IUPAC Name benzyl 3-methoxy-4-phenylmethoxybenzoate
Standard InChI InChI=1S/C22H20O4/c1-24-21-14-19(22(23)26-16-18-10-6-3-7-11-18)12-13-20(21)25-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3
Standard InChI Key GVQOQZKAFPIVHI-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Canonical SMILES COC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl 4-(benzyloxy)-3-methoxybenzoate features a central benzoate core substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a benzyloxy group (-OCH₂C₆H₅). The ester functional group (-COO-) links the aromatic core to a benzyl moiety, creating a sterically hindered structure. Key structural parameters include:

PropertyValueSource
Molecular formulaC₂₂H₂₀O₄
Molecular weight348.39 g/mol
XLogP34.7
Rotatable bonds8
Hydrogen bond acceptors4

The crystal structure of analogous compounds, such as 4-(benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate, reveals intermolecular C–H⋯π interactions stabilizing the lattice, with dihedral angles between aromatic rings ranging from 24.7° to 64.4° .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Signals at δ 7.48–7.27 (m, 10H, aromatic protons), 5.00 (s, 2H, benzyloxy CH₂), 3.84 (s, 3H, methoxy) .

  • IR: Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (ester C-O) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via esterification of 4-(benzyloxy)-3-methoxybenzoic acid with benzyl alcohol under acidic catalysis. A representative protocol involves:

  • Refluxing equimolar amounts of 4-(benzyloxy)-3-methoxybenzoic acid and benzyl alcohol in toluene with p-toluenesulfonic acid (PTSA) for 12 hours.

  • Purification via column chromatography (hexane:ethyl acetate = 4:1) yields the product in 85–92% purity .

Key reaction:
Acid + AlcoholH+Ester + H2O\text{Acid + Alcohol} \xrightarrow{\text{H}^+} \text{Ester + H}_2\text{O}

Industrial Methods

Continuous flow reactors with solid acid catalysts (e.g., Amberlyst-15) enhance efficiency, achieving >95% conversion at 120°C. Process optimization reduces purification steps, making large-scale production economically viable .

MicroorganismMIC (μM)Derivative
Staphylococcus aureus8–32Methyl 4-benzyloxy analogs
Escherichia coli16–64Ethyl 3-methoxy variants

Mechanistically, the benzyloxy group disrupts bacterial cell membrane integrity, while the methoxy moiety inhibits efflux pumps .

Anti-Inflammatory and Anticancer Applications

In murine macrophage models, analogs reduce TNF-α production by 40–60% at 10 μM, suggesting COX-2 inhibition . Additionally, phthalazinone derivatives of this scaffold demonstrate BRD4 inhibitory activity (IC₅₀ = 0.544 μM), showing promise in triple-negative breast cancer therapy .

ParameterSpecification
GHS ClassificationAcute Toxicity (Category 3, Oral)
Signal WordDanger
Precautionary StatementsP301+P316, P330, P405

Exposure Management

  • Inhalation: Administer oxygen; avoid mouth-to-mouth resuscitation .

  • Dermal Contact: Wash with soap; remove contaminated clothing .

  • Storage: Store in airtight containers at 2–8°C, away from oxidizers .

Comparative Analysis with Structural Analogs

Functional Group Impact on Reactivity

CompoundKey DifferencesBioactivity
4-Benzyloxy-3-methoxybenzyl alcohol-OH instead of esterLower antimicrobial potency
Methyl 4-benzyloxy-3-methoxybenzoateMethyl ester vs. benzyl esterEnhanced hydrolytic stability

The benzyl ester group in Benzyl 4-(benzyloxy)-3-methoxybenzoate confers higher lipophilicity (LogP = 4.7) compared to methyl analogs (LogP = 3.9), improving blood-brain barrier permeability .

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in PEGylated liposomes increases aqueous solubility from 0.12 mg/mL (free compound) to 2.8 mg/mL, enhancing bioavailability for anticancer applications .

Sustainable Synthesis

Photocatalytic esterification using TiO₂ nanoparticles reduces reaction time from 12 hours to 45 minutes, aligning with green chemistry principles .

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